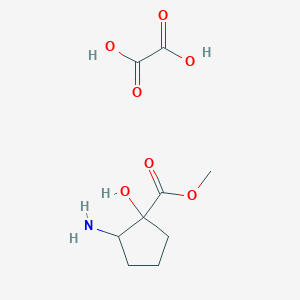

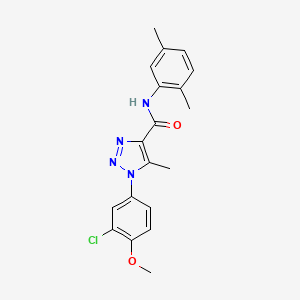

![molecular formula C20H16BrN3O3S B2888995 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide CAS No. 920435-47-8](/img/structure/B2888995.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of N1-benzo[1,3]dioxol-5-ylmethyl-N2-substituted biguanide . It shows superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs . Therefore, it can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like, or cancer involving P53 gene deficiency .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with a aza-Michael addition, Bischler–Napieralski reaction and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids .Molecular Structure Analysis

The molecular structure of this compound is related to the benzo[d][1,3]dioxole structure feature . This structure is common in a variety of bioactive compounds, including aporphines, coptisines, and dibenzopyrrocolines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, diastereoselective resolution, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Applications De Recherche Scientifique

Antimicrobial Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide and similar compounds have been researched for their antimicrobial properties. For instance, certain acetamide derivatives have shown good antimicrobial activity against various strains, indicating potential applications in combating microbial infections (Fahim & Ismael, 2019).

Antitumor Activity

These compounds have also been investigated for their antitumor potential. Studies have demonstrated that certain N-substituted acetamide derivatives exhibit considerable anticancer activity against specific cancer cell lines, suggesting their potential in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Properties

Research has indicated that some derivatives of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide exhibit antioxidant activities. These compounds have been compared to known antioxidants like ascorbic acid, highlighting their potential as protective agents against oxidative stress (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Anti-Inflammatory and Enzyme Inhibition

Certain derivatives have been synthesized and evaluated for their anti-inflammatory and enzyme inhibitory activities. These studies provide insights into the potential therapeutic applications of these compounds in treating inflammation and related disorders (Tariq, Kamboj, Alam, & Amir, 2018).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O3S/c21-15-4-2-14(3-5-15)16-6-8-20(24-23-16)28-11-19(25)22-10-13-1-7-17-18(9-13)27-12-26-17/h1-9H,10-12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBODZPCBJBRTFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

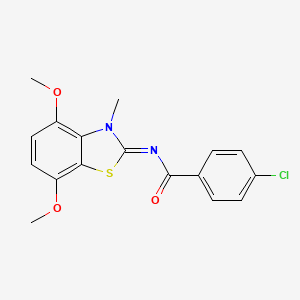

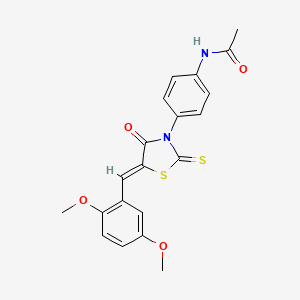

![ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2888914.png)

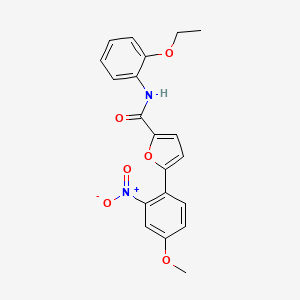

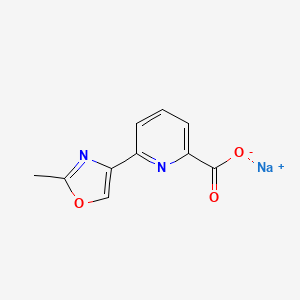

![4-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2888919.png)

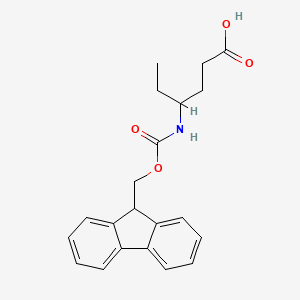

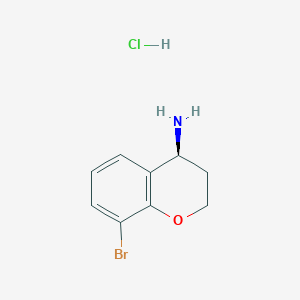

![2-Methylpropyl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2888921.png)

![3-allyl-8-(5-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888924.png)

![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2888934.png)